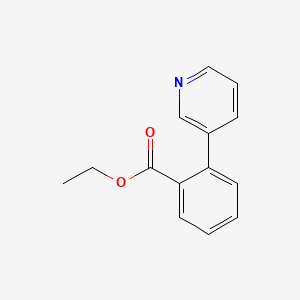

Ethyl 2-pyridin-3-ylbenzoate

Descripción general

Descripción

Ethyl 2-pyridin-3-ylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a pyridine ring through an ethyl linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-pyridin-3-ylbenzoate typically involves the esterification of 2-pyridin-3-ylbenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

2-pyridin-3-ylbenzoic acid+ethanolH2SO4ethyl 2-pyridin-3-ylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-pyridin-3-ylbenzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 2-pyridin-3-ylbenzoic acid.

Reduction: 2-pyridin-3-ylbenzyl alcohol.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-pyridin-3-ylbenzoate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to act as a pharmacophore, enhancing the bioactivity of derived compounds. For example, derivatives have been explored for their potential as inhibitors of specific enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. In vitro assays indicated that these compounds could induce apoptosis in breast cancer cells with an IC50 value of approximately 12 µM, highlighting their potential in cancer therapy .

Biological Studies

Enzyme Interaction

Research has shown that this compound can interact with various biological targets, including enzymes and proteins. The compound's ability to form hydrogen bonds due to its ester and pyridine functionalities facilitates these interactions, making it a valuable tool in biochemical assays.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound derivatives revealed promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.1 mg/ml, suggesting effective antibacterial properties .

Materials Science

Organic Semiconductors

This compound is also utilized in the development of organic semiconductors. Its unique electronic properties enable its incorporation into organic electronic devices, enhancing their performance and efficiency.

Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ethyl 2-pyridin-3-ylbenzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparación Con Compuestos Similares

Ethyl 2-pyridin-3-ylbenzoate can be compared with other similar compounds, such as:

Ethyl benzoate: Lacks the pyridine ring, resulting in different chemical and biological properties.

2-pyridin-3-ylbenzoic acid: The carboxylic acid form, which has different reactivity and solubility characteristics.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, leading to variations in physical and chemical properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it an interesting candidate for further research in medicine and biology.

Actividad Biológica

Ethyl 2-pyridin-3-ylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is an ester formed from the reaction of ethyl alcohol and 2-pyridin-3-ylbenzoic acid. Its molecular formula is with a molecular weight of approximately 213.26 g/mol. The compound features a pyridine ring, which is known for its ability to interact with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 μg/mL |

| Escherichia coli | 1 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

Anticancer Potential

This compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's interaction with protein kinases has been highlighted as a potential mechanism for its anticancer activity, particularly in inhibiting pathways involved in cell proliferation and survival .

The biological activity of this compound is largely attributed to its structural features, particularly the pyridine ring which can engage in hydrogen bonding and π-stacking interactions with various biological macromolecules. This ability allows it to modulate enzyme activity and receptor binding, leading to alterations in cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : In a study examining the efficacy of this compound against Staphylococcus aureus, researchers found that the compound demonstrated significant antibacterial activity with an MIC value lower than commonly used antibiotics .

- Anticancer Activity : Another investigation focused on the compound's effects on human cancer cell lines, where it was found to significantly reduce cell viability at concentrations as low as 10 μM, suggesting potential for development as a therapeutic agent against certain cancers.

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for any therapeutic application. This compound has undergone evaluation for human health toxicity by agencies such as the US EPA, which provides insights into its safety for potential use in medicinal applications .

Propiedades

IUPAC Name |

ethyl 2-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYKSNWZBPGCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458747 | |

| Record name | Ethyl 2-pyridin-3-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225797-25-1 | |

| Record name | Ethyl 2-pyridin-3-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.